1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde

Description

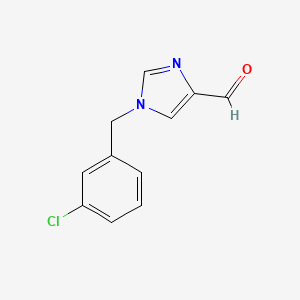

1-(3-Chlorobenzyl)-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative featuring a benzyl group with a chlorine atom at the meta position (3-chlorobenzyl) and a formyl (-CHO) group at the 4-position of the imidazole ring. The molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol. This compound is of interest in medicinal and coordination chemistry due to the imidazole scaffold’s versatility in binding biological targets and metal ions .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUNQTNKSSAWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as prothrombin and lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. These enzymes play crucial roles in blood coagulation and fungal cell membrane synthesis, respectively.

Mode of Action

Based on the structure and known reactions of similar compounds, it can be inferred that the compound may undergo electrophilic aromatic substitution. In this process, the electrophile (in this case, the 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.

Biochemical Pathways

Similar compounds have been shown to affect the oxidative metabolism of alicyclic amines. Additionally, compounds with similar structures have been shown to decrease the ergosterol level in Candida albicans, suggesting an impact on the ergosterol biosynthesis pathway.

Biological Activity

1-(3-Chlorobenzyl)-1H-imidazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. As a derivative of imidazole, it falls within a class of compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8ClN2O

- IUPAC Name : this compound

The presence of the chlorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit considerable antimicrobial properties. The specific compound this compound has been evaluated for its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several bacterial strains have been reported to range from 0.5 to 2.0 mg/mL, demonstrating moderate antibacterial activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that the compound may be effective in treating infections caused by these bacteria.

Antifungal Activity

The antifungal potential of this compound has also been investigated. It has shown activity against common fungal pathogens, with MIC values similar to those observed in antibacterial assays.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can exhibit anti-inflammatory properties. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Receptor Modulation : It could modulate receptor activity related to inflammation and immune response.

Study 1: Antimicrobial Evaluation

A comprehensive study conducted by Orhan et al. (2019) evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The study found that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Study 2: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of several imidazole derivatives. They reported that this compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Applications

1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde has been studied for its biological activities, particularly its interactions with enzymes and potential therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit various enzymes, including butyrylcholinesterase (BuChE). A study highlighted that derivatives of this compound exhibit promising BuChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, one derivative showed an IC50 value of 3.08 ± 0.29 μM, indicating strong inhibition compared to standard drugs like donepezil .

Antifungal Activity

Similar compounds have demonstrated antifungal properties. The mechanism involves disrupting cellular integrity in fungal cells, suggesting that this compound may also possess anticandidal activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various routes, often involving electrophilic aromatic substitution reactions. Its derivatives have been synthesized to enhance biological activity and selectivity against specific targets.

Case Study: Hesperetin Derivatives

A notable case study involves the synthesis of hesperetin derivatives incorporating the imidazole structure. These hybrids displayed enhanced BuChE inhibitory activity compared to their parent compounds. The incorporation of this compound into these derivatives has shown promising results in preclinical models, highlighting its potential as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl substituent’s electronic and steric properties significantly influence reactivity and biological activity. Key comparisons include:

- Chlorine vs. Fluorine : The 3-chloro substituent in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-fluoro group in ’s analog. This difference may alter binding affinity in biological systems .

- Trityl Group : The triphenylmethyl group in ’s compound increases steric bulk, which can hinder enzymatic degradation but may reduce solubility in polar solvents .

Positional Isomerism of the Formyl Group

The formyl group’s position on the imidazole ring impacts molecular interactions:

- 4-Position (Target Compound) : The formyl group at C4 may participate in hydrogen bonding with biological targets, such as enzymes or receptors.

- 5-Position (1-Benzyl-1H-imidazole-5-carboxaldehyde) : In , the C5 formyl group could lead to different tautomeric states or coordination geometries with metal ions .

Physical and Chemical Properties

- Melting Points : The trityl derivative () melts at 193–196°C, while the target compound’s melting point is unreported but expected to be lower due to reduced molecular symmetry .

- Solubility : The 3-chlorobenzyl group increases solubility in organic solvents (e.g., dichloromethane) compared to the hydrophilic 4-hydroxybenzoic acid imidazole adduct in .

Crystallographic and Structural Insights

- Structural Validation : Tools like SHELXL () and ORTEP-3 () enable precise determination of bond lengths and angles, critical for understanding substituent effects .

- Crystal Packing : The 3-chlorobenzyl group’s orientation in the lattice may differ from tert-butyl-substituted analogs (), affecting material stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde generally follows a two-step approach:

- Step 1: Introduction of the 3-chlorobenzyl group at the N-1 position of the imidazole ring.

- Step 2: Formylation at the C-4 position of the imidazole ring to introduce the aldehyde functionality.

This strategy is consistent with the preparation of other N-substituted imidazole carbaldehydes, where alkylation or benzylation of the imidazole nitrogen precedes or follows the installation of the aldehyde group.

N-1 Alkylation (Benzylation) of Imidazole

- Starting from 1H-imidazole or an imidazole-4-carbaldehyde precursor, the N-1 position is alkylated using 3-chlorobenzyl halides (commonly 3-chlorobenzyl chloride or bromide) in the presence of a base.

- Typical bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- The reaction is conducted at room temperature or slightly elevated temperatures to promote nucleophilic substitution at the benzyl halide.

Example from Related Literature:

- Orhan et al. demonstrated alkylation of 4-methyl-1H-imidazole-5-carbaldehyde with methyl iodide using NaH in dry THF at room temperature for 20 hours, followed by purification via column chromatography to obtain N-alkylated imidazole carbaldehydes with yields around 59%.

- By analogy, replacing methyl iodide with 3-chlorobenzyl chloride under similar conditions would yield this compound.

Formylation at the C-4 Position of Imidazole

- The formyl group at the C-4 position is typically introduced via the Vilsmeier–Haack reaction, a well-established method for formylation of electron-rich heterocycles.

- This involves treatment of the N-substituted imidazole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- The reaction is usually carried out at low temperature (0 °C) initially, followed by warming to reflux or moderate heating to complete the formylation.

- Chahal et al. reviewed the use of the Vilsmeier–Haack reagent in synthesizing various imidazole carbaldehydes, noting that reaction conditions such as reagent ratios, temperature, and time significantly affect yield and purity.

- For example, increasing POCl3 equivalents improved yields from 60% to 90% in related pyrazole carbaldehyde syntheses, indicating that optimization of reagent amounts is crucial.

- The aldehyde group is introduced selectively at the C-4 position due to the electron density distribution on the imidazole ring.

Alternative Synthetic Routes and Catalytic Methods

- Recent advances in imidazole synthesis include metal-catalyzed cyclizations and ring transformations, but these are more commonly applied to constructing the imidazole ring itself rather than selective functionalization of preformed imidazoles.

- For the preparation of this compound, direct alkylation followed by Vilsmeier–Haack formylation remains the most straightforward and reliable approach.

Summary Table of Preparation Methods

Detailed Research Findings

- Selectivity: The N-1 position of imidazole is nucleophilic and readily alkylated without significant side reactions at the C-4 or C-5 positions.

- Reaction Monitoring: NMR spectroscopy (especially ^1H NMR) is used to confirm substitution patterns and aldehyde formation. The aldehyde proton typically appears as a distinct singlet around 9-10 ppm.

- Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures is effective for isolating pure compounds.

- Yields: Alkylation reactions show moderate to good yields (50-70%), while formylation yields can be improved by optimizing reagent ratios and reaction times.

- Isomerization: Care must be taken to avoid isomerization or side reactions such as over-alkylation or polymerization under harsh conditions.

Q & A

Q. What synthetic routes are recommended for 1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized?

A common method involves the condensation of imidazole derivatives with substituted benzyl halides. For example, aerobic oxidative homocoupling catalyzed by a copper(I)/2-pyridonate system has been reported for synthesizing structurally related 1-(3-chlorobenzyl)-1H-imidazole derivatives . Key parameters include solvent choice (e.g., DMF), temperature (40–80°C), and catalyst loading. Reaction progress should be monitored via thin-layer chromatography (TLC) , and purity verified using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How can researchers ensure compound purity during synthesis and storage?

Post-synthesis purification often involves column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures). For storage, keep the compound in anhydrous conditions at room temperature, away from light and moisture, as imidazole derivatives are prone to hydrolysis and oxidation . Analytical techniques like high-performance liquid chromatography (HPLC) with UV detection can confirm purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions on the imidazole ring and benzyl group. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .

- MS (ESI or EI) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 235.07 for C₁₁H₁₀ClN₂O).

- FT-IR : Detects functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyl position to modulate electronic properties and improve target binding. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or cytochrome P450 enzymes . Compare results with analogs like 1-(4-fluorobenzyl)-1H-imidazole-2-carboxylic acid, which shows altered solubility and activity profiles .

Q. What strategies resolve contradictions in catalytic efficiency across synthetic methods?

Discrepancies in yields or reaction rates may arise from catalyst poisoning or solvent effects. For example, copper-catalyzed methods may underperform in polar aprotic solvents due to ligand dissociation. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst ratio). Cross-validate results using kinetic studies (e.g., time-resolved NMR) .

Q. How does the compound’s stability vary under different experimental conditions, and how can degradation products be identified?

Stability studies should assess:

Q. What in vitro models are suitable for evaluating its biological activity?

Prioritize assays based on structural analogs:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory : COX-2 inhibition assays .

- Antimicrobial : Broth microdilution against S. aureus or E. coli . Use EC₅₀/IC₅₀ values to compare potency with reference drugs (e.g., cisplatin for anticancer activity) .

Q. How can researchers elucidate the structure-activity relationship (SAR) for this compound?

Synthesize derivatives with systematic substitutions (e.g., -Cl → -F, -CH₃) and evaluate bioactivity. For example, replacing the 3-chlorobenzyl group with 4-fluorobenzyl (as in ) may alter solubility and target affinity. SAR data can be visualized using heatmaps or 3D-QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.